what is the chemical structure of Bapps
what is the chemical structure of Bapps
An In-depth Technical Guide to Benzenamine, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- (BAPP)
This technical guide provides a comprehensive overview of the chemical compound Benzenamine, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-, commonly known as BAPP. It is intended for researchers, scientists, and drug development professionals, detailing its chemical structure, physicochemical properties, synthesis, and applications.
BAPP is a diamine monomer with the CAS Registry Number 13080-86-9.[1] Its chemical structure features a central isopropylidene group connecting two phenoxyphenyl moieties, which are in turn terminated by amine groups.[2] This structure makes it a valuable building block for high-performance polymers.
Systematic Name: Benzenamine, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-[1]
Synonyms:
-
2,2-Bis[4-(4-aminophenoxy)phenyl]propane[3]
-
4,4'-(4,4'-Isopropylidenediphenyl-1,1'-diyldioxy)dianiline[3][5]
-
4,4'-[Isopropylidenebis(p-phenyleneoxy)]dianiline[5]
Physicochemical Properties
A summary of the key physicochemical properties of BAPP is presented in the table below. This data is essential for its handling, processing, and application in various fields.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₂₆N₂O₂ | [2][6] |
| Molecular Weight | 410.51 g/mol | [5][7] |
| Appearance | White to off-white solid/powder | [7][8] |
| Melting Point | 127-130 °C | [5][9] |
| Boiling Point | 587.1 ± 50.0 °C (Predicted) | [5][9] |
| Density | 1.178 ± 0.06 g/cm³ (Predicted) | [5][9] |
| Water Solubility | Very slightly soluble | [5][9] |
| Solubility in other solvents | Soluble in acetone and Dimethyl sulfoxide (DMSO) | [4][9] |
| pKa | 5.16 ± 0.10 (Predicted) | [5][9] |
Synthesis of BAPP
BAPP is primarily synthesized through the reduction of its nitro-precursor, 2,2-Bis[4-(4-nitrophenoxy)phenyl]propane (BNPP). An alternative synthesis route starts from Bisphenol A and p-chloronitrobenzene.[3]
Experimental Protocol: Reduction of BNPP
A common method for the synthesis of BAPP involves the reduction of 2,2-Bis[4-(4-nitrophenoxy)phenyl]propane.[2]
Materials:
-
2,2-Bis[4-(4-nitrophenoxy)phenyl]propane (BNPP)
-
Ethanol
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Activated carbon
-
Hydrazine hydrate
Procedure:
-
Dissolve the BNPP in ethanol in a reaction vessel.
-
Add a catalytic amount of ferric chloride hexahydrate and activated carbon to the solution.
-
Slowly add hydrazine hydrate to the mixture.
-
Heat the reaction mixture to 68-70°C and maintain for 8-10 hours.
-
After the reaction is complete, filter the hot mixture to remove the catalyst.
-
Dilute the filtrate with additional ethanol.
-
Cool the solution to between -10°C and 10°C to induce crystallization of the product.
-
Collect the BAPP crystals by filtration and dry them to obtain the final product.
This process typically yields BAPP with a purity of over 99%.[2]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of BAPP from BNPP.
Applications and Biological Relevance
BAPP is a crucial monomer in the production of high-performance polymers, particularly polyimides.[2][10] These polymers exhibit excellent thermal stability, chemical resistance, and stable mechanical properties, making them suitable for demanding applications in:
-
Aerospace: As a component in corrosion-inhibiting adhesive bonding primers.[1]
-
Electronics: For manufacturing materials with low dielectric constants for 5G communication and in OLEDs.[2][10]
-
Other Industries: In the synthesis of polyimides for batteries, fuel cells, and as a curing agent for epoxy resins.[3][8]
In the context of life sciences, BAPP serves as an intermediate in the synthesis of various organic compounds within the pharmaceutical industry.[2] It is also used in the production of specialty polymers for applications such as drug delivery systems.[2] While predictive modeling has suggested potential carcinogenicity, a screening assessment by the Government of Canada concluded that BAPP is not harmful to human health or the environment at the levels of exposure considered in the assessment.[1] There is currently limited information available on its specific interactions with biological signaling pathways.
Characterization Methods
The quality and properties of BAPP and the polyimides derived from it are assessed using several analytical techniques:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and nonaqueous titration are used to determine the purity of BAPP.[2]
-
Structural Confirmation (for polyimides): Fourier-Transform Infrared Spectroscopy (FT-IR) is employed to confirm the formation of the imide ring in polyimides synthesized from BAPP.[2]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability of BAPP-derived polymers.[2]
-
Mechanical Testing: The mechanical properties, such as tensile strength, of polymers made from BAPP are measured.[2]
References
- 1. Benzenamine , 4,4' -[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-(BAPP) - Canada.ca [canada.ca]
- 2. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9 | Benchchem [benchchem.com]
- 3. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Cas 13080-86-9,4,4'-(4,4'-Isopropylidenediphenyl-1,1'-diyldioxy)dianiline | lookchem [lookchem.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. dakenchem.com [dakenchem.com]
- 8. nbinno.com [nbinno.com]
- 9. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane CAS#: 13080-86-9 [m.chemicalbook.com]
- 10. ossila.com [ossila.com]
